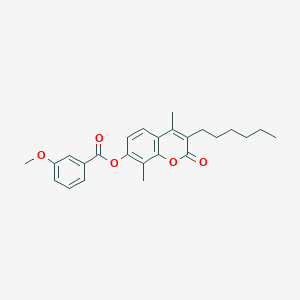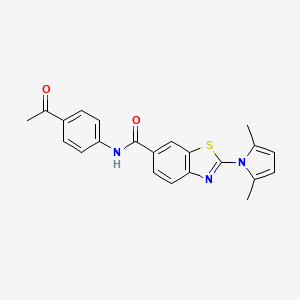![molecular formula C21H17FN2O2 B11136464 N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11136464.png)
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core linked to a fluorophenyl group and a phenylethyl moiety, making it a subject of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluoroaniline with benzoyl chloride to form N-(2-fluorophenyl)benzamide.
Coupling Reaction: The intermediate is then coupled with phenylacetic acid under dehydrating conditions to form the desired product.
The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, this compound can be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it valuable for creating high-performance materials and formulations.
Mechanism of Action
The mechanism of action of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide
- N-{1-[(2-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide
- N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide
Uniqueness
Compared to its analogs, N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H17FN2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c22-17-13-7-8-14-18(17)23-20(19(25)15-9-3-1-4-10-15)24-21(26)16-11-5-2-6-12-16/h1-14,20,23H,(H,24,26) |
InChI Key |
WCCZAFBBFSPUPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid](/img/structure/B11136381.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11136389.png)
![N-(4-chlorophenyl)-2-[(3Z)-2-oxo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11136411.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136425.png)
![2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone](/img/structure/B11136433.png)

![(5Z)-5-(3-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136454.png)

![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11136462.png)
![N~1~-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11136471.png)
![Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11136472.png)
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)[4-(2-pyridyl)piperazino]methanone](/img/structure/B11136473.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B11136486.png)
![2-[acetyl(isopentyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11136491.png)
